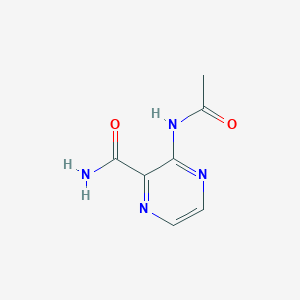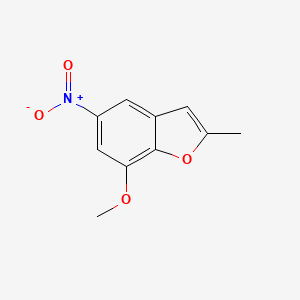
7-Methoxy-2-methyl-5-nitro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran compounds are widely recognized for their biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of methoxy, methyl, and nitro groups in 7-Methoxy-2-methyl-5-nitrobenzofuran contributes to its distinct chemical behavior and potential utility in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-methyl-5-nitrobenzofuran typically involves the nitration of benzofuran derivatives. One common method includes the electrophilic nitration of 2-unsubstituted benzofurans using nitrating agents such as nitric acid (HNO₃) in acetic acid (AcOH) or dichloromethane (CH₂Cl₂) at controlled temperatures . Another approach involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization to form the benzofuran ring .
Industrial Production Methods: Industrial production of benzofuran derivatives, including 7-Methoxy-2-methyl-5-nitrobenzofuran, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of catalysts such as palladium (Pd) and copper (I) iodide (CuI) to facilitate coupling reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxy-2-methyl-5-nitrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the substituent groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin (II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Halogenation using bromine (Br₂) or iodine (I₂) in the presence of catalysts like mercury (II) oxide (HgO).
Major Products:
Oxidation: Formation of benzofuran quinones.
Reduction: Formation of 7-Methoxy-2-methyl-5-aminobenzofuran.
Substitution: Formation of halogenated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-2-methyl-5-nitrobenzofuran has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 7-Methoxy-2-methyl-5-nitrobenzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The methoxy and methyl groups may influence the compound’s binding affinity and selectivity towards its targets .
Vergleich Mit ähnlichen Verbindungen
2-Nitrobenzofuran: Shares the nitro group but lacks the methoxy and methyl substituents.
5-Methoxy-2-methylbenzofuran: Similar methoxy and methyl groups but lacks the nitro group.
7-Methoxybenzofuran: Contains the methoxy group but lacks the nitro and methyl groups.
Uniqueness: 7-Methoxy-2-methyl-5-nitrobenzofuran is unique due to the combination of methoxy, methyl, and nitro groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
89228-69-3 |
|---|---|
Molekularformel |
C10H9NO4 |
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
7-methoxy-2-methyl-5-nitro-1-benzofuran |
InChI |
InChI=1S/C10H9NO4/c1-6-3-7-4-8(11(12)13)5-9(14-2)10(7)15-6/h3-5H,1-2H3 |
InChI-Schlüssel |
ZWJIOTGRRLPRDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=CC(=C2O1)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


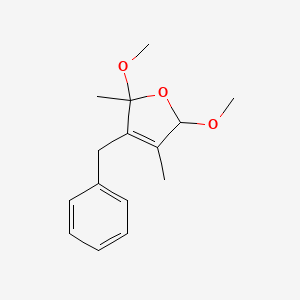
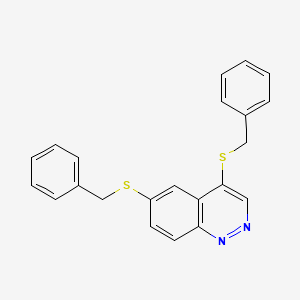
![2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide](/img/structure/B12904007.png)

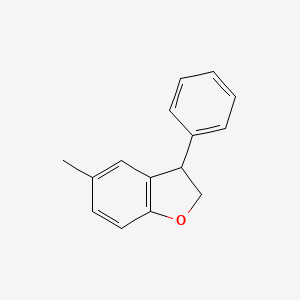
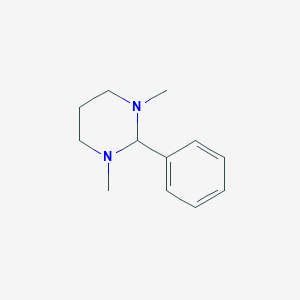
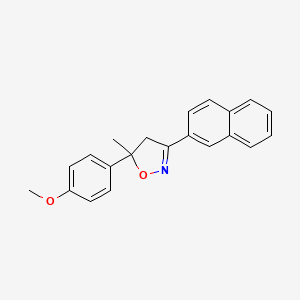
![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)
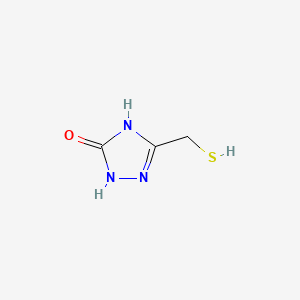
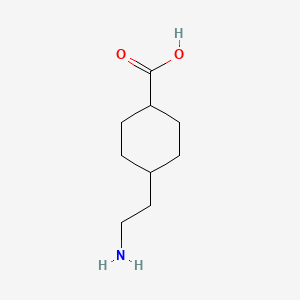
![6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid](/img/structure/B12904057.png)
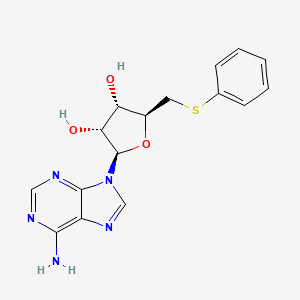
![(2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]propanoic acid](/img/structure/B12904061.png)
